![molecular formula C15H16F3N3O4 B4926587 5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4926587.png)
5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TBNPF, is a novel compound synthesized for scientific research purposes. It is a pyrazole-based compound that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been reported to act through various pathways, including the inhibition of oxidative stress, the modulation of inflammatory cytokines, and the induction of apoptosis in cancer cells. 5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to interact with various enzymes and receptors, including COX-2, TNF-α, and Bcl-2.
Biochemical and Physiological Effects:
5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. 5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been reported to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of 5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol for lab experiments include its potent activity, favorable safety profile, and ease of synthesis. However, the limitations include the lack of knowledge about its mechanism of action and the need for further studies to establish its efficacy and safety in humans.
Future Directions
For 5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol research include the investigation of its potential therapeutic applications in various diseases, the elucidation of its mechanism of action, and the development of more potent and selective analogs. Further studies are also needed to establish the safety and efficacy of 5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in humans.
Synthesis Methods
5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized by a multistep reaction involving the condensation of a nitrobenzaldehyde with a pyrazole derivative, followed by the reduction of the nitro group and the introduction of a tert-butyl and trifluoromethyl group. The final product is obtained after purification and characterization by various analytical techniques.
Scientific Research Applications
5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-tert-butyl-1-(3-nitrobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported to exhibit potent antioxidant, anti-inflammatory, and anticancer activities.
properties
IUPAC Name |
[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c1-13(2,3)14(23)8-11(15(16,17)18)19-20(14)12(22)9-5-4-6-10(7-9)21(24)25/h4-7,23H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEAKAOITUFUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3-nitrophenyl)methanone |
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